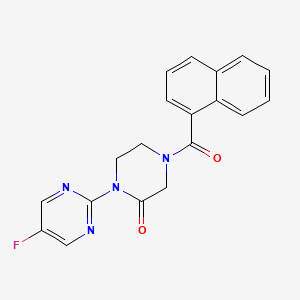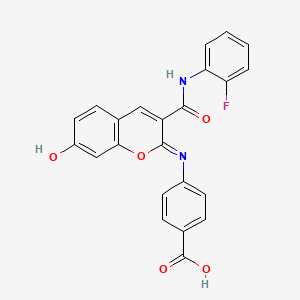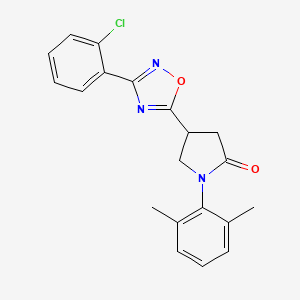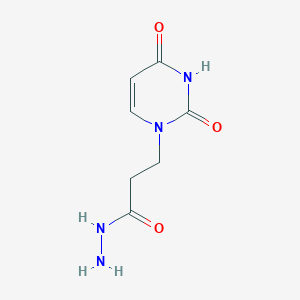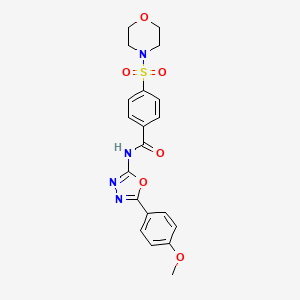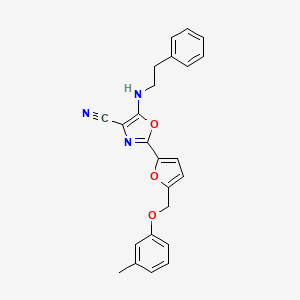
2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Fluorine-18-labeled Benzamide Analogues for PET Imaging
A study by Tu et al. (2007) synthesized fluorine-containing benzamide analogs evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This research illustrates the application of benzamide derivatives in developing diagnostic tools for cancer imaging (Tu et al., 2007).
Synthesis and Fluorescence Studies of Novel Fluorophores
Research by Singh and Singh (2007) involved synthesizing novel fluorophores based on benzamide analogs for labeling nucleosides, showing potential in enhancing oligodeoxyribonucleotide hybridization and fluorescence signaling. This application demonstrates how modifications to the benzamide structure can be utilized in biochemistry and molecular biology (Singh & Singh, 2007).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) explored the luminescent properties of naphthalimide compounds with piperazine substituent, providing insights into the use of these compounds in the development of fluorescent probes and materials science (Gan et al., 2003).
Cobalt-Catalyzed C-H Activation/Annulation
A study by Kumon et al. (2021) on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes to produce isoquinolinones highlights synthetic applications in organic chemistry and potential pharmaceutical development (Kumon et al., 2021).
Experimental and Theoretical Studies on Coupling of Benzamides
Research by Wu et al. (2017) involving the coupling of benzamides with difluorovinyl tosylate to synthesize fluorinated heterocycles demonstrates the role of benzamide derivatives in synthesizing new chemical entities for pharmaceutical and agrochemical industries (Wu et al., 2017).
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure to the tetrahydroquinoline group in the compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.
Mode of Action
The fluorine atom in the compound could form a hydrogen bond with a suitable donor in the target protein, while the aromatic rings could engage in π-π stacking with aromatic residues in the protein .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to resist metabolic processes such as oxidation and reduction . The compound’s bioavailability could be influenced by factors such as its solubility, permeability, and stability in the gastrointestinal tract.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , the compound could potentially induce a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.
Action Environment
Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the pH of the environment could influence the rate of certain reactions involving the compound . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(23)12-18(17)22/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXKXPYGDXGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)
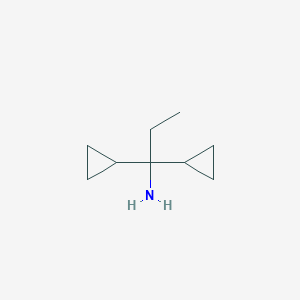

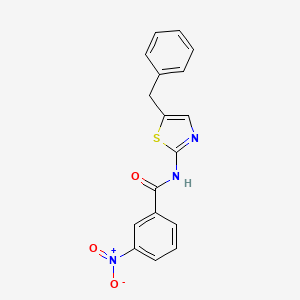
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)
